molecular formula C13H23N3 B1443083 3-(4-tert-butylcyclohexyl)-1H-pyrazol-5-amine CAS No. 1335234-30-4

3-(4-tert-butylcyclohexyl)-1H-pyrazol-5-amine

Cat. No. B1443083
M. Wt: 221.34 g/mol
InChI Key: LLDFHERTBMQOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-tert-Butylcyclohexyl acetate” has been evaluated as a fragrance ingredient. Its toxicologic and dermatological analysis has been reported . Cis and trans forms of this compound are widely used as a perfume for cosmetics including soaps .


Molecular Structure Analysis

The molecular formula of “4-tert-Butylcyclohexyl acetate” is CH3CO2C6H10C(CH3)3 . The structure is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The reaction of “4-tert-Butylcyclohexanol” in competitive Oppenauer oxidation experiments in the presence of zeolite BEA as a stereoselective catalyst is mentioned . Only the cis-isomer is selectively converted to the corresponding ketone, whereas the trans-isomer remains unchanged .


Physical And Chemical Properties Analysis

The physical properties of “4-tert-Butylcyclohexyl acetate” include a boiling point of 228-230 °C/25 mmHg (lit.), a density of 0.934 g/mL at 25 °C (lit.), and a refractive index n20/D 1.452 (lit.) .

Scientific Research Applications

  • Synthesis and Characterization : Researchers have developed efficient methods for synthesizing derivatives of pyrazole compounds, including those similar to "3-(4-tert-butylcyclohexyl)-1H-pyrazol-5-amine". These methods are noted for their operational ease and short reaction times, contributing to the efficient production of pyrazole derivatives for various applications (Becerra, Rojas, & Castillo, 2021).

  • Catalysis in Polymerization : Certain pyrazolyl compounds have been utilized as catalysts in the copolymerization of carbon dioxide and cyclohexene oxide. This application demonstrates the potential of these compounds in polymer science, particularly in creating environmentally friendly polymers (Matiwane, Obuah, & Darkwa, 2020).

  • Biological Evaluation : Pyrazol-5-amine derivatives, including those structurally similar to "3-(4-tert-butylcyclohexyl)-1H-pyrazol-5-amine", have been designed and evaluated for biological activities. These evaluations are crucial in the development of new pharmaceuticals, particularly in antitumor drug development (Ma, Ouyang, Wang, & Yao, 2020).

  • Molecular Structure and Spectral Analysis : Research has been conducted on the molecular structure and spectral properties of pyrazol-5-amine derivatives. This research aids in understanding the chemical properties and potential applications of these compounds in various fields (Tamer et al., 2016).

  • Green Chemistry : A study focused on the protection of secondary amine in the pyrazole nucleus using environmentally friendly catalysts highlights the role of these compounds in sustainable chemistry practices (2020).

Safety And Hazards

“4-tert-Butylcyclohexyl acetate” may cause an allergic skin reaction. It’s harmful if swallowed and toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

5-(4-tert-butylcyclohexyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(14)16-15-11/h8-10H,4-7H2,1-3H3,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDFHERTBMQOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-tert-butylcyclohexyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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